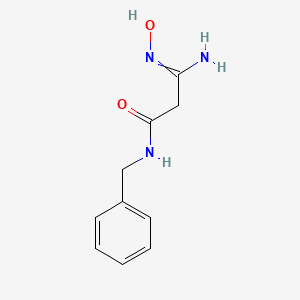

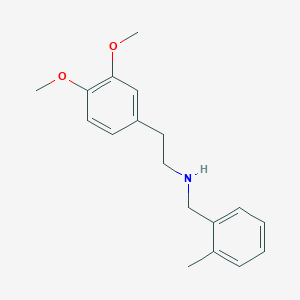

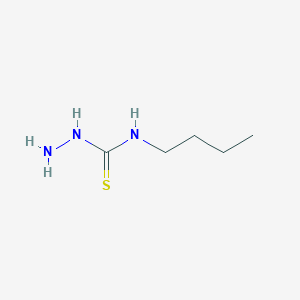

![molecular formula C10H11N3O2S B1271228 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole CAS No. 338393-13-8](/img/structure/B1271228.png)

3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is a versatile scaffold in medicinal chemistry and is known for its utility in various chemical reactions due to the presence of nitrogen atoms that can act as coordination sites for metal catalysts. The sulfonyl group attached to the triazole ring increases the compound's reactivity, making it a valuable intermediate in organic synthesis.

Synthesis Analysis

The synthesis of triazole derivatives often involves the 1,3-dipolar cycloaddition reaction, which is a widely used method for constructing 1,2,3-triazole rings. For instance, the synthesis of α-amino ketones from terminal alkynes via rhodium-catalyzed denitrogenative hydration of N-sulfonyl-1,2,3-triazoles is an example of the utility of triazole intermediates in organic synthesis . Additionally, the transannulation reactions of N-sulfonyl-1,2,3-triazoles with various nucleophiles, such as nitriles and 2-hydroxybenzyl alcohols, have been reported to yield diverse heterocyclic compounds . These methods demonstrate the reactivity of sulfonyl-triazoles in the presence of rhodium catalysts, leading to the formation of complex molecules with high yields.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be elucidated using various spectroscopic techniques. For example, the crystal structure of novel sulfone derivatives containing 1,2,4-triazole moieties was determined using X-ray crystallography, confirming the structures of the synthesized compounds . Additionally, computational methods such as Density Functional Theory (DFT) can be employed to predict the molecular properties and reactivity of triazole derivatives, as seen in the study of 3-Methyl-4-{(E)-[4-(methylsulfanyl)-benzylidene]amino}1H-1,2,4-triazole-5(4H)-thione .

Chemical Reactions Analysis

Triazole derivatives participate in a variety of chemical reactions, often facilitated by metal catalysts. Rhodium-catalyzed reactions are particularly common, leading to the formation of diverse heterocyclic compounds. For instance, the synthesis of 2,5-epoxybenzo[f][1,4]oxazepines from 1-sulfonyl-1,2,3-triazoles and salicylaldehydes involves a tandem reaction sequence initiated by the formation of α-imino carbenes . Similarly, the radical transformation of N-sulfonyl-1,2,3-triazoles under catalyst-free conditions has been reported, highlighting the potential for radical-mediated C-H coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be influenced by the substituents attached to the triazole ring. For example, the presence of a sulfonyl group can enhance the acidity of the compound, making it a better electrophile. The molecular electrostatic potential (MEP) analysis can provide insights into the reactive sites of the molecule, as demonstrated in the study of a methylsulfanyl-benzylidene-amino triazole derivative, where the MEP map indicated potential sites for nucleophilic attack . Additionally, the inhibition of carbonic anhydrase isozymes by triazole-linked O-glycosides of benzene sulfonamides showcases the biological activity of triazole derivatives .

Applications De Recherche Scientifique

Molecular Structure and Interactions

- Study of Triazole Derivatives : An exploration of 1,2,4-triazole derivatives, including 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole, revealed insights into their molecular structure and intermolecular interactions. These compounds exhibit a combination of hydrogen bonds and weak pi-pi stacking interactions, contributing to their potential in various applications (Yilmaz et al., 2005).

Synthetic Applications

- Synthones for Heterocyclic Compounds : 1-Sulfonyl-1,2,3-triazoles, closely related to the compound , are useful as precursors for generating synthetically valuable intermediates. These intermediates can be used to introduce nitrogen atoms into various heterocycles, a key process in synthetic and medicinal chemistry (Zibinsky & Fokin, 2013).

Analytical Chemistry

- Selective Separation of Aqueous Sulphate Anions : Research demonstrates the potential of using 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole derivatives for the selective separation of sulphate anions. This property is crucial for applications in environmental and analytical chemistry (Luo et al., 2017).

Medicinal Chemistry

- Inhibitory Effects on Caspase-3 : Isatin 1,2,3-triazoles, which include derivatives of 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole, have been studied for their potential as inhibitors against caspase-3, an enzyme involved in apoptosis. This research is relevant for developing novel therapeutic agents (Jiang & Hansen, 2011).

Anticancer Evaluation

- Anticancer Properties : The synthesis and in vitro evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole, closely related to 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole, revealed moderate activity against various cancer cell lines, highlighting its potential in anticancer research (Salinas-Torres et al., 2022).

Antibacterial Applications

- Antibacterial Activity : Sulfonamide bridged 1,2,3-triazoles, similar in structure to 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole, have shown efficacy against various bacterial strains, indicating their potential use as antibacterial agents (Yadav & Kaushik, 2022).

Chemical Synthesis

- Synthesis of Dihydro-Triazoles : Novel synthetic pathways involving derivatives of 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole have been explored, contributing to the diversification of triazole-based compounds (Toyooka & Kubota, 1988).

Safety And Hazards

Propriétés

IUPAC Name |

5-[(4-methylphenyl)methylsulfonyl]-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-8-2-4-9(5-3-8)6-16(14,15)10-11-7-12-13-10/h2-5,7H,6H2,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQTWXHTIYSIRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)C2=NC=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366374 |

Source

|

| Record name | 5-[(4-Methylphenyl)methanesulfonyl]-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole | |

CAS RN |

338393-13-8 |

Source

|

| Record name | 5-[(4-Methylphenyl)methanesulfonyl]-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

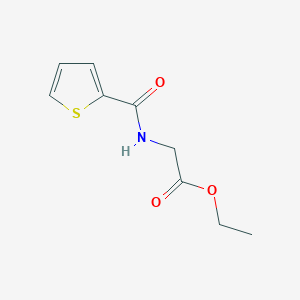

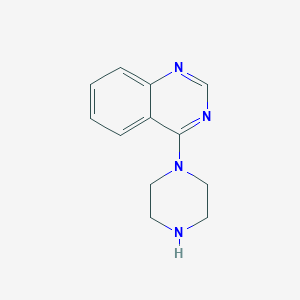

![5-Isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1271158.png)

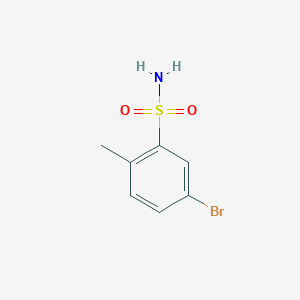

![N-[(5-bromothien-2-yl)methyl]-N-methylamine](/img/structure/B1271160.png)